2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene
Overview
Description
“2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1263412-65-2 . It has a molecular weight of 222.59 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Nucleophilic Trifluoromethoxylation
Research has shown that trifluoromethoxy-containing compounds, such as those derived from 2,4-dinitro(trifluoromethoxy)benzene, are crucial for introducing the trifluoromethoxy group into various substrates. An isolable pyridinium trifluoromethoxide salt, prepared from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene, acts as an effective source for nucleophilic trifluoromethoxylation, enabling the synthesis of trifluoromethyl ethers through SN2 reactions (Duran-Camacho et al., 2021).
Trifluoromethoxylation of Aliphatic Substrates
Another study highlights the direct trifluoromethoxylation of aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene, illustrating the compound's role in creating aliphatic trifluoromethyl ethers. This research showcases the first example of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring, highlighting innovative pathways for synthesizing trifluoromethyl ethers (Marrec et al., 2010).
Rhenium-Catalyzed Trifluoromethylation
The rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents is another significant application. This method facilitates the electrophilic trifluoromethylation of various aromatic compounds, producing the products with high yield and demonstrating the utility of trifluoromethoxy-related reactions in modifying aromatic compounds (Mejía & Togni, 2012).
Ethylation of Benzene
Trifluoromethanesulphonic acid, related to trifluoromethoxy compounds through its fluorine content and reactivity, has been utilized as a catalyst for the ethylation of benzene, showcasing the versatility of fluorine-containing catalysts in facilitating ethylation reactions, offering comparisons to traditional catalysts like AlCl3 (Booth et al., 1987).
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKQHYDAQJOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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